molecular formula C7H2Cl3F3 B1314521 1,3,5-Trichloro-2-(trifluoromethyl)benzene CAS No. 567-59-9

1,3,5-Trichloro-2-(trifluoromethyl)benzene

Cat. No. B1314521
CAS RN: 567-59-9
M. Wt: 249.4 g/mol
InChI Key: LNDDENGASVDXCV-UHFFFAOYSA-N
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Description

1,3,5-Trichloro-2-(trifluoromethyl)benzene is a chemical compound . It is a derivative of benzene, which is one of the fundamental structures in organic chemistry .


Synthesis Analysis

The synthesis of 1,3,5-Trichloro-2-(trifluoromethyl)benzene involves several steps. In one study, triferrocenyl-substituted 1,3,5-triphenylbenzene was successfully synthesized in high yield . Another study reported the synthesis of new energetic fully-substituted polynitrobenzene derivatives via the reaction of 1,3,5-trichloro-2,4,6-trinitrobenzene with 1,2,4-triazole followed by the nucleophilic substitution of the halo groups by aqueous ammonia or sodium azide .


Molecular Structure Analysis

The molecular structure of 1,3,5-Trichloro-2-(trifluoromethyl)benzene is derived from benzene, with three chlorine atoms and a trifluoromethyl group attached to the benzene ring .


Chemical Reactions Analysis

1,3,5-Trichloro-2-(trifluoromethyl)benzene can undergo various chemical reactions. For instance, it has been used as a starting material in the synthesis of bis(2,4,6-tris(trifluoromethyl)phenyl)chloropnictines . Another study reported its reaction with methyl lithium .


Physical And Chemical Properties Analysis

1,3,5-Trichloro-2-(trifluoromethyl)benzene is a liquid at room temperature. It has a boiling point of 120 °C/750 mmHg and a density of 1.514 g/mL at 25 °C .

Scientific Research Applications

Synthesis of Photoluminescent Organic Radicals

This compound can be used to synthesize Bis (3,5-dichloro-4-pyridyl) (2,4,6-trichlorophenyl)methyl radical , which is a stable, photoluminescent organic radical. This application is significant in the field of organic electronics and photonics where such radicals can be utilized for their light-emitting properties .

Light Absorbers for Photovoltaics

It also finds application as a precursor in the production of solution-processable graphene quantum dots . These quantum dots have potential use as light absorbers in photovoltaic cells, contributing to the development of more efficient solar energy harvesting technologies .

Synthesis of Benzoic Acid Derivatives

Another application involves its use as a starting material in the synthesis of 2,4,6-tris(trifluoromethyl)benzoic acid . This is achieved by reacting with n-butyllithium and carbon dioxide. The resulting benzoic acid derivatives are valuable in various chemical synthesis processes .

Direct Metalation

The compound can undergo direct metalation with n-butyllithium to form lithio derivatives. These derivatives are important intermediates in various organic synthesis reactions .

properties

IUPAC Name

1,3,5-trichloro-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl3F3/c8-3-1-4(9)6(5(10)2-3)7(11,12)13/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNDDENGASVDXCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)C(F)(F)F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl3F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40548395
Record name 1,3,5-Trichloro-2-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40548395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

567-59-9
Record name 1,3,5-Trichloro-2-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40548395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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